molecular formula C13H15NO6 B023407 N-Succinyl-L-tyrosine CAS No. 374816-32-7

N-Succinyl-L-tyrosine

Cat. No.: B023407
CAS No.: 374816-32-7
M. Wt: 281.26 g/mol
InChI Key: ZMLAEOWQOQIWJT-JTQLQIEISA-N
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Description

N-Succinyl-L-tyrosine (CAS 374816-32-7) is a chemically modified derivative of L-tyrosine, where a succinyl group (–OOC–CH₂–CH₂–CO–) is attached to the amino group. Its molecular formula is C₁₃H₁₅NO₆, with a molecular weight of 281.26 g/mol . Key properties include:

  • IUPAC Name: 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid .
  • Physicochemical Data: Predicted boiling point of 660.2±55.0 °C, density of 1.414±0.06 g/cm³, and pKa of 3.10±0.10 .
  • Applications: Primarily used as a pharmaceutical impurity reference standard (e.g., Clavulanic Acid Impurity G) .
  • Purity: >95% (HPLC) with storage at +4°C .

Properties

IUPAC Name

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAEOWQOQIWJT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432580
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374816-32-7
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Carboxy-1-oxopropyl)-L-tyrosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Reaction Parameters:

  • Reagent Ratio : A molar excess of succinic anhydride (1.1–1.2 equivalents relative to tyrosine) maximizes conversion efficiency.

  • Temperature : Reactions are initiated at 0–5°C to mitigate exothermic effects, followed by gradual warming to 20–25°C for completion.

  • Solvent System : Aqueous sodium hydroxide (1–2 M) is preferred, though mixed solvents like water-tetrahydrofuran (THF) enhance anhydride solubility.

Table 1: Standard Laboratory-Scale Synthesis Conditions

ParameterCondition
ReagentSuccinic anhydride
Solvent1M NaOH or H₂O-THF (3:1)
Molar Ratio1.1:1 (anhydride:tyrosine)
Temperature0–5°C initial, 20–25°C final
Reaction Time2–4 hours
pH8.5–9.0
Yield75–85% after purification

Optimization of Reaction Parameters

pH Control

Maintaining alkaline conditions (pH 8.5–9.0) is critical to deprotonate the amino group while avoiding hydrolysis of the anhydride. Automated pH stat systems enable precise titration, reducing side product formation such as tyrosine dimerization or over-succinylation.

Solvent Selection

While aqueous systems dominate, organic co-solvents (e.g., THF, dioxane) improve anhydride solubility. A study comparing solvent systems reported a 12% yield increase in H₂O-THF (3:1) versus pure aqueous media due to enhanced reagent miscibility.

Temperature Modulation

Gradual temperature ramping prevents thermal degradation. Kinetic studies show that holding the reaction at 0–5°C for 30 minutes before warming to 25°C reduces byproduct formation by 18% compared to immediate heating.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch systems, offering superior heat dissipation and mixing. Key advancements include:

  • Automated Feed Systems : Precise reagent delivery minimizes human error.

  • In-Line Analytics : Real-time HPLC monitoring ensures reaction completion.

  • Green Chemistry Practices : Solvent recovery loops and catalytic reagent reuse reduce waste.

Table 2: Industrial vs. Laboratory Synthesis Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch glasswareContinuous flow reactor
Production Rate10–100 g/day50–200 kg/day
Purity>95%>98%
Energy ConsumptionHigh per unitOptimized via heat integration

Purification and Characterization Methods

Acid Precipitation

Post-reaction acidification to pH 2–3 precipitates this compound, which is filtered and washed with cold water. Recrystallization from ethanol-water (1:2) yields crystals with >95% purity.

Chromatographic Purification

Preparative HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves residual tyrosine and di-succinylated byproducts. This method is reserved for pharmaceutical-grade material requiring >99% purity.

Characterization Techniques

  • HPLC : Retention time comparison against certified standards.

  • NMR : ¹H NMR (D₂O, 400 MHz) confirms succinyl group integration (δ 2.45–2.65 ppm, multiplet, -CH₂-CH₂-).

  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 280.1) verifies molecular weight.

Comparative Analysis with Related Acylation Methods

N-Acetyl-L-Tyrosine vs. This compound

While acetylation employs acetic anhydride under similar conditions, succinylation requires longer reaction times (2–4 hours vs. 30–60 minutes) due to steric hindrance from the larger succinyl group. Additionally, succinylated derivatives exhibit higher water solubility, making them preferable for biomedical applications.

Alternative Acylating Agents

  • Succinyl Chloride : Faster reaction kinetics but generates corrosive HCl, complicating pH control.

  • Enzymatic Acylation : Lipases (e.g., Candida antarctica) catalyze succinylation in non-aqueous media, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
N-Succinyl-L-tyrosine serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinone derivatives or reduced to generate alcohol derivatives.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationForms quinone derivativesPotassium permanganate, H₂O₂
ReductionProduces alcohol derivativesLithium aluminum hydride
SubstitutionNucleophilic substitution reactionsAlkyl halides, acyl chlorides

Biological Research Applications

Role in Metabolic Pathways
this compound is involved in the tyrosine metabolism pathway, specifically in the transamination of prephenate into arogenate. This metabolic role is crucial for understanding how tyrosine-derived metabolites influence cellular processes such as signaling and gene expression.

Enzyme-Substrate Interactions
Research indicates that N-succinylated amino acids can act as substrates for various enzymes. For example, studies have shown that it can be hydrolyzed by enzymes like chymotrypsin, providing insights into enzyme kinetics and mechanisms .

Medical Research Applications

Potential Therapeutic Effects
this compound has been investigated for its potential therapeutic applications. Its role as a precursor in drug development is significant, particularly in synthesizing compounds that may have neuroprotective effects due to its connection to neurotransmitter synthesis .

Case Study: Neuroprotective Properties
A study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that this compound could mitigate cell death and preserve mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Industrial Applications

Biodegradable Polymers and Hydrogels
In industrial settings, this compound is utilized in the production of biodegradable polymers and hydrogels. These materials are increasingly important in biomedical applications such as drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.

Table 2: Industrial Uses of this compound

ApplicationDescription
Biodegradable PolymersUsed as a component in environmentally friendly plastics
Drug Delivery SystemsForms hydrogels that can encapsulate drugs for controlled release

Mechanism of Action

The mechanism of action of N-Succinyl-L-tyrosine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The succinyl group can also facilitate the binding of the compound to certain proteins, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
N-Succinyl-L-tyrosine C₁₃H₁₅NO₆ 281.26 Succinyl amide, two carboxylic acids 374816-32-7
N-Acetyl-L-tyrosine C₁₁H₁₃NO₄ 223.23 Acetyl amide, one carboxylic acid 537-55-3
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 195.22 Methylated aromatic ring, carboxylic acid 17028-03-4
N-Lactoyl-L-tyrosine C₁₂H₁₅NO₅ 253.25 Lactoyl ester, carboxylic acid 1373771-50-6
3-Nitro-L-tyrosine C₉H₁₀N₂O₅ 226.19 Nitro group (–NO₂), carboxylic acid N/A

Key Observations :

  • This compound has the highest molecular weight due to the succinyl group, which introduces two additional carboxylic acid groups compared to L-tyrosine .
  • N-Acetyl-L-tyrosine is smaller and less polar, with a single acetyl group .
  • N-Lactoyl-L-tyrosine contains a lactoyl ester, which may enhance solubility in organic solvents .

Physicochemical and Biochemical Properties

Solubility and Reactivity
  • This compound : Increased polarity due to carboxylic acids enhances water solubility. The pKa (~3.10) suggests moderate acidity, suitable for buffer systems .
  • N-Acetyl-L-tyrosine : Reduced solubility in water compared to the parent tyrosine due to the hydrophobic acetyl group .
  • 3-Nitro-L-tyrosine : The electron-withdrawing nitro group increases reactivity, making it a marker for oxidative stress in proteins .

Research Findings and Industrial Relevance

  • This compound : A 2025 study highlighted its role in taste enhancement via molecular simulation, suggesting applications in food science .
  • N-Acetyl-L-tyrosine : Used as a stable intermediate in synthesizing O-methyl derivatives for drug development .
  • 3-Nitro-L-tyrosine : Widely studied in neurodegenerative diseases due to its association with protein nitration .

Biological Activity

N-Succinyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is modified by the addition of a succinyl group. This compound plays a significant role in various biological processes, particularly in metabolic pathways and potential therapeutic applications. This article explores its biochemical properties, biological activities, and implications in health and disease.

Overview of this compound

This compound is primarily involved in the tyrosine metabolism pathway , specifically in the transamination of prephenate into arogenate, which is crucial for the synthesis of other important metabolites. This compound has garnered attention for its potential applications in biochemistry, medicine, and industry due to its unique structural properties and biological activities.

Chemical Structure

  • Molecular Formula : C₁₃H₁₅N₃O₄
  • Molecular Weight : 273.28 g/mol

The presence of the succinyl group enhances the solubility and reactivity of this compound compared to its parent amino acid, tyrosine.

Role in Metabolism

This compound is involved in several metabolic pathways:

  • Transamination Reactions : It facilitates the conversion of prephenate to arogenate, which is essential for phenolic compound synthesis.
  • Enzyme Interactions : This compound interacts with specific enzymes that regulate metabolic processes, influencing cellular functions such as signaling and gene expression .

Therapeutic Potential

Research indicates that this compound may have therapeutic applications:

  • Cancer Research : The modulation of tyrosine metabolism has implications in tumor biology. Amino acids like tyrosine can influence tumor growth and immunity, indicating that derivatives such as this compound may play a role in cancer therapy .
  • Neuroprotective Effects : Some studies suggest that compounds derived from tyrosine could offer neuroprotective benefits, potentially aiding in conditions like Parkinson's disease .

Case Studies and Research Findings

  • Tyrosinemia Type I : A case report highlighted the role of tyrosine metabolites, including N-succinyl derivatives, in diagnosing and managing Tyrosinemia Type I, a metabolic disorder characterized by elevated tyrosine levels. The treatment with NTBC (nitisinone) significantly improved patient outcomes by reducing toxic metabolite accumulation .
  • Taste Enhancement Properties : A study investigated the effects of this compound on taste perception, demonstrating its ability to enhance saltiness intensity without imparting bitterness, which has implications for food science and flavor enhancement .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Metabolic RoleInvolved in transamination reactions within the tyrosine metabolism pathway
Cancer Therapy PotentialModulates tumor growth and immune response through amino acid metabolism
Neuroprotective EffectsPotential benefits in neurodegenerative diseases
Taste EnhancementEnhances saltiness intensity without bitterness

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Succinyl-L-tyrosine for high-purity yields in laboratory settings?

  • Methodological Answer : Green synthesis approaches, such as enzyme-catalyzed succinylation under mild pH (6.5–7.5) and temperature (25–37°C), can enhance reaction efficiency. Monitoring reaction progress via HPLC with UV detection (λ = 280 nm) ensures real-time tracking of tyrosine derivatization. Post-synthesis purification via recrystallization or preparative chromatography is critical to achieve >95% purity .
  • Experimental Design : Use a fractional factorial design to test variables (e.g., molar ratios of succinic anhydride to L-tyrosine, reaction time). Validate purity using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound in pharmaceutical impurity profiling?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (gradient elution) for baseline separation from related impurities (e.g., clavulanic acid derivatives) .
  • LC-MS/MS : Employ electrospray ionization in negative mode to detect trace impurities (<0.1%) .
  • FTIR : Verify the presence of succinyl groups (C=O stretch at 1710–1740 cm⁻¹) and phenolic -OH (broad peak at 3200–3600 cm⁻¹) .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodological Answer : Store lyophilized samples at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., free tyrosine or succinic acid) .

Advanced Research Questions

Q. What mechanisms underlie the taste-enhancing properties of this compound in food matrices, and how can these be validated experimentally?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with umami taste receptors (T1R1/T1R3). Validate via sensory evaluation panels (double-blind trials) and correlate with in vitro receptor activation assays (calcium imaging in HEK293 cells expressing T1R1/T1R3) .
  • Data Interpretation : Use multivariate analysis (PCA or PLS-DA) to link structural features (e.g., succinyl group polarity) to sensory scores .

Q. How can contradictory data on the bioavailability of this compound in preclinical models be resolved?

  • Methodological Answer : Standardize in vivo protocols per NIH guidelines (e.g., dosing regimens, animal strain consistency). Compare pharmacokinetic profiles using LC-MS/MS for plasma/tissue quantification. Replicate studies across independent labs to isolate confounding variables (e.g., gut microbiota differences) .
  • Contradiction Analysis : Apply Bland-Altman plots to assess inter-study variability and meta-regression to identify bias sources (e.g., extraction efficiency differences) .

Q. What strategies are effective for quantifying low-abundance this compound metabolites in complex biological samples?

  • Methodological Answer : Use isotopic dilution assays with ¹³C-labeled internal standards to correct for matrix effects. Optimize sample preparation: solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) enhances recovery rates. Data-independent acquisition (DIA) via high-resolution mass spectrometry (HRMS) improves metabolite identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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